molecular formula C17H19F3N4O3S B14929872 (4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone

(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B14929872
M. Wt: 416.4 g/mol
InChI Key: XAAXHAXCRQPCOY-UHFFFAOYSA-N
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Description

The compound (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE is a complex organic molecule characterized by its unique structural components. This compound features a combination of difluoromethyl, dimethylpyrazol, sulfonyl, piperazino, and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

    Piperazine coupling: The sulfonylated pyrazole is coupled with piperazine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final coupling with fluorophenyl methanone: This step involves the reaction of the piperazine derivative with 4-fluorophenyl methanone, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE
  • (4-{[1-(METHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE

Uniqueness

The presence of the difluoromethyl group in (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H19F3N4O3S

Molecular Weight

416.4 g/mol

IUPAC Name

[4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H19F3N4O3S/c1-11-15(12(2)24(21-11)17(19)20)28(26,27)23-9-7-22(8-10-23)16(25)13-3-5-14(18)6-4-13/h3-6,17H,7-10H2,1-2H3

InChI Key

XAAXHAXCRQPCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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